The Chemical and Physical Properties of 11-Bromo-9H-dibenzo[a,c]carbazole: A Core Intermediate for Advanced Organic Electronics
The Chemical and Physical Properties of 11-Bromo-9H-dibenzo[a,c]carbazole: A Core Intermediate for Advanced Organic Electronics
Introduction & Structural Significance
In the rapidly evolving landscape of organic electronics and medicinal chemistry, the molecular architecture of core intermediates dictates macroscopic performance. As a Senior Application Scientist, I frequently evaluate rigid, polycyclic aromatic scaffolds that bridge the gap between synthetic feasibility and functional efficacy. 11-Bromo-9H-dibenzo[a,c]carbazole (CAS: 1300028-53-8) stands out as a highly specialized intermediate, serving as a critical building block for Hole Transport Materials (HTMs) and host matrices in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) (1)[1]. Beyond optoelectronics, drug development professionals utilize the planar dibenzo[a,c]carbazole pharmacophore for its ability to intercalate DNA and interact with kinase pockets, making it a privileged scaffold in pharmaceutical discovery (2)[2].
The causality behind its superior performance lies in its crystal packing. Standard carbazole derivatives tend to adopt a loose parallel or antiparallel molecular packing with intermolecular distances around 11.43 Å. In contrast, the dibenzo[a,c]carbazole (DBC) core integrates a phenanthrene unit, creating an asymmetrical Y-shaped structure. This forces the molecules into an intense herringbone arrangement, reducing the distance between adjacent molecules to approximately 5.72 Å. This compact packing significantly enhances intermolecular orbital overlap, facilitating superior charge-transfer mobility (3)[3].
Chemical and Physical Properties
The physical and chemical parameters of 11-bromo-9H-dibenzo[a,c]carbazole dictate its utility in high-vacuum deposition and cross-coupling reactions (4)[4].
| Property | Value / Description |
| Chemical Name | 11-Bromo-9H-dibenzo[a,c]carbazole |
| CAS Number | 1300028-53-8 |
| Molecular Formula | C20H12BrN |
| Molecular Weight | 346.22 g/mol |
| Core Structure | Y-shaped phenanthrene-fused carbazole |
| Key Reactive Sites | N-H (Position 9), C-Br (Position 11) |
| Intermolecular Distance | ~5.72 Å (Herringbone crystal packing) |
| Electronic Nature | Electron-rich π-conjugated system (Hole-transporting) |
Chemical Reactivity & Synthesis Pathways
The strategic placement of the bromine atom at the C11 position and the secondary amine at the 9H position provides orthogonal reactivity, allowing for precise, dual-site functionalization (2)[2].
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N-Arylation (Ullmann Condensation): The 9H position can be functionalized using iodobenzene, potassium carbonate, and a copper catalyst to yield N-phenylated derivatives. This step protects the amine, prevents unwanted hydrogen bonding, and extends the molecular dipole (1)[1].
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C-N / C-C Cross-Coupling (Buchwald-Hartwig / Suzuki-Miyaura): The C11 bromine acts as the primary electrophilic site for attaching electron-donating peripheral groups (e.g., arylamines). This tuning of the HOMO/LUMO levels is critical for matching the energy bands of adjacent layers in semiconductor devices (3)[3].
Chemical functionalization pathways of 11-bromo-9H-dibenzo[a,c]carbazole.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of DBC-based HTM via Buchwald-Hartwig Amination
This protocol details the C-N coupling of 11-bromo-9H-dibenzo[a,c]carbazole with a secondary arylamine to form an advanced HTM.
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Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 11-bromo-9H-dibenzo[a,c]carbazole (1.0 eq), the target secondary arylamine (1.2 eq), and sodium tert-butoxide (1.5 eq).
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Catalyst Addition: Add Pd2(dba)3 (0.02 eq) and tri-tert-butylphosphine (P(t-Bu)3) (0.08 eq). Causality: Pd2(dba)3 provides the active Pd(0) species, while the sterically demanding, electron-rich P(t-Bu)3 ligand accelerates the oxidative addition into the stable C-Br bond and promotes reductive elimination, minimizing side reactions.
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Reaction: Dissolve the mixture in anhydrous toluene and heat to 110°C for 12 hours.
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Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The system validates completion when the starting material spot (Rf ~0.6) completely disappears, replaced by a highly fluorescent product spot under 254 nm UV light.
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Purification: Cool to room temperature, quench with water, extract with dichloromethane, and purify via silica gel column chromatography. Validate the final structure using 1H-NMR and High-Resolution Mass Spectrometry (HRMS).
Protocol B: Device Fabrication via Vacuum Thermal Evaporation (VTE)
For OLED and PSC applications, the synthesized DBC derivative must be deposited as a uniform, amorphous thin film to prevent grain boundary-induced leakage currents (5)[5].
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Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
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Surface Activation: Treat the dried ITO substrates with UV-Ozone for 20 minutes. Causality: This removes residual organic contaminants and increases the work function of the ITO, reducing the hole injection barrier.
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Vacuum Loading: Transfer the substrates to a VTE chamber and evacuate to a high vacuum of < 10⁻⁶ Torr to prevent oxidative degradation of the organic materials during sublimation (5)[5].
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Deposition & Self-Validation: Heat the crucible containing the DBC-based HTM. Monitor the deposition rate strictly using a Quartz Crystal Microbalance (QCM). Maintain a steady deposition rate of 0.5–2.0 Å/s until a precise thickness of 40 nm is achieved. The QCM provides real-time, self-validating feedback to ensure film uniformity.
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Completion: Sequentially deposit the emission layer, electron transport layer, and a LiF/Al cathode, followed by encapsulation in a nitrogen-filled glovebox.
Step-by-step Vacuum Thermal Evaporation (VTE) device fabrication workflow.
References
- Appchem. "9H-Dibenzo[a,c]carbazole, 11-bromo- | 1300028-53-8 | C20H12BrN".
- Google Patents. "WO2011055932A2 - 유기화합물 및 이를 이용한 유기전기소자, 그 단말".
- Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of dibenzo[a,c]carbazoles from 2-(2-halophenyl)
- ACS Energy Letters. "Facile-Effective Hole-Transporting Materials Based on Dibenzo[a,c]carbazole: The Key Role of Linkage Position to Photovoltaic Performance of Perovskite Solar Cells".
- Benchchem. "Protocol for fabricating 1H-Benzo[c]carbazole-based electronic devices".
Sources
- 1. WO2011055932A2 - ì 기íí©ë¬¼ ë° ì´ë¥¼ ì´ì©í ì 기ì 기ìì, ê·¸ ë¨ë§ - Google Patents [patents.google.com]
- 2. Synthesis of dibenzo[a,c]carbazoles from 2-(2-halophenyl)-indoles and iodobenzenes via palladium-catalyzed dual C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. appchemical.com [appchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
